
2-Naphthalenol, 1-(iminomethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthalenol, 1-(iminomethyl)- can be synthesized through several methods. One common approach involves the condensation reaction between 2-naphthol and an appropriate aldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the imine linkage facilitated by the acid catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenol, 1-(iminomethyl)- often involves large-scale condensation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Core Reactivity of the Imine and Hydroxyl Groups
The compound participates in reactions typical of Schiff bases and phenolic compounds, including oxidation, reduction, and substitution.
Oxidation Reactions
The hydroxyl group undergoes oxidation to form quinone derivatives. For example:
-
Reaction with HNO₃ in acidic conditions yields 1,2-naphthoquinone .
-
Electrochemical oxidation on graphite electrodes produces stable quinone methides via an EC (electron transfer followed by chemical reaction) mechanism .
Reduction Reactions
The imine group (C=N) is reduced to an amine:
-
Catalytic hydrogenation (H₂/Pd-C) converts the imine to 1-(aminomethyl)-2-naphthol .
-
Electrochemical reduction at graphite electrodes proceeds via a two-electron transfer mechanism, forming secondary amines .
Method | Product | Conditions | Source |
---|---|---|---|
H₂/Pd-C (methanol) | 1-(Aminomethyl)-2-naphthol | Room temperature, 72% yield | |
Electrochemical (-1.2 V vs. SCE) | Secondary amines | Irreversible, EC mechanism |
Substitution Reactions
The hydroxyl group participates in electrophilic substitution:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form ethers or esters.
-
Halogenation : Bromination in acetic acid yields 5-bromo-2-naphthol derivatives .
Mannich-Type Reactions
The compound acts as a substrate in modified Mannich reactions (mMr), forming arylidene derivatives or Mannich bases depending on the carbonyl partner :
-
With 1-naphthaldehyde and N-benzylmethylamine, it forms 1-(hydroxy(naphthalen-1-yl)methyl)naphthalen-2-ol (a formal ortho-quinone methide hydrate) .
-
Arylidene derivatives dominate when using electron-deficient aldehydes (e.g., 4-methoxybenzaldehyde) .
Aldehyde | Amine | Major Product | Yield | Source |
---|---|---|---|---|
1-Naphthaldehyde | N-Benzylmethylamine | ortho-Quinone methide hydrate | 45–95% | |
4-Methoxybenzaldehyde | Piperidine | Arylidene derivative | 71–84% |
Friedel-Crafts Alkylation
In the presence of Lewis acids (e.g., BF₃·Et₂O), the compound undergoes diastereoselective Friedel-Crafts reactions with α-trifluoromethylimines, yielding chiral Betti bases :
Electrochemical Behavior
Cyclic voltammetry studies reveal irreversible reduction pathways:
-
Diffusion coefficients : Ranged from 1.2×10−5cm2/s
to 2.8×10−5cm2/s
for halogen-substituted derivatives . -
Electron transfer : Two-electron process confirmed via chronoamperometry and bulk electrolysis .
Comparative Reactivity Insights
The compound’s reactivity differs from structurally similar molecules:
Compound | Key Reactivity Difference | Source |
---|---|---|
4-(4-Methylpiperazin-1-yl)-2-naphthol | Reduced electrophilicity due to methyl group | |
1-(4-Fluorophenyl)-2-naphthol | Enhanced oxidative stability from fluorine |
Mechanistic Insights
Scientific Research Applications
Chemical Sensors
2-Naphthalenol, 1-(iminomethyl)- has demonstrated the ability to form stable complexes with various transition metals. This property is particularly useful in the development of chemical sensors. For example, when complexed with copper ions, the compound exhibits fluorescence changes that are significant for analytical applications. This interaction enhances its reactivity and allows for sensitive detection of metal ions in environmental monitoring.
Research indicates that 2-Naphthalenol, 1-(iminomethyl)- acts as a small molecule inhibitor targeting the Replication Protein A (RPA), specifically the RPA70 subunit. This interaction disrupts the binding of RPA to single-stranded DNA, thereby impeding DNA replication processes. Such inhibition has potential implications for cancer therapy, particularly in inducing DNA replication stress in G2-phase cells .
In addition to its role as an inhibitor, the compound exhibits various biological properties:
- Antiviral Activity : Studies have shown that derivatives of naphthols can possess antiviral properties.
- Antibacterial and Antifungal Properties : The compound has been evaluated for its efficacy against common pathogens such as Escherichia coli and Candida albicans, showcasing promising results in inhibiting their growth .
Case Study 1: Inhibition of Replication Protein A
A study conducted on the interaction between 2-Naphthalenol, 1-(iminomethyl)- and RPA revealed that this compound effectively inhibits DNA replication by disrupting RPA's function. The implications for cancer therapy are significant, as targeting DNA repair mechanisms can enhance the efficacy of existing treatments.
Case Study 2: Development of Chemical Sensors
Research focused on the fluorescence properties of metal complexes formed with 2-Naphthalenol, 1-(iminomethyl)- demonstrated its potential application in environmental sensors. The sensitivity of these sensors to metal ions was significantly improved through the formation of complexes, indicating a viable path for future sensor technology development.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-(iminomethyl)- involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by generating reactive oxygen species (ROS) and inducing oxidative stress. This can lead to the activation of apoptotic pathways and inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A closely related compound with a hydroxyl group at the 2-position of the naphthalene ring.
1-Naphthaldehyde: Another related compound with an aldehyde group at the 1-position of the naphthalene ring.
Uniqueness
2-Naphthalenol, 1-(iminomethyl)- is unique due to the presence of both hydroxyl and iminomethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with its individual components.
Properties
CAS No. |
55135-69-8 |
---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-methanimidoylnaphthalen-2-ol |
InChI |
InChI=1S/C11H9NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,12-13H |
InChI Key |
ZNULUGOEZRSLQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=N)O |
Origin of Product |
United States |
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